molecular formula C13H17N3O2S B2806016 5-(butylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899748-30-2

5-(butylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2806016
CAS No.: 899748-30-2
M. Wt: 279.36
InChI Key: XENJYJNQPYTFGG-UHFFFAOYSA-N
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Description

5-(butylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a specialized chemical scaffold designed for advanced therapeutic research and development. The core pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione structure is a purine isostere known for its diverse biological activities and is a promising multi-target scaffold in medicinal chemistry . Recent studies on amino-functionalized derivatives have demonstrated significant cytotoxicity against various human cancer cell lines, such as HeLa, HepG-2, and MCF-7, and have shown potent inhibitory activity against both wild-type EGFR (IC50 = 0.093 μM) and the resistant T790M mutant (IC50 = 0.174 μM) . The incorporation of the butylthio moiety at the 5-position is a strategic modification intended to enhance the compound's physicochemical properties and its interaction with biological targets, potentially leading to improved efficacy and selectivity. Pyrido[2,3-d]pyrimidine derivatives are also investigated for their broad-spectrum biological activities, which include potential antibacterial effects against pathogens like E. coli and P. aeruginosa , as well as modulation of free radical oxidation processes . This compound is supplied for research applications only, including but not limited to, oncology studies, kinase inhibitor development, infectious disease research, and the exploration of oxidative stress pathways. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

5-butylsulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-4-5-8-19-9-6-7-14-11-10(9)12(17)16(3)13(18)15(11)2/h6-7H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENJYJNQPYTFGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=C2C(=NC=C1)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(butylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves several steps. One common method starts with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the butylthio group. This process may involve nucleophilic substitution reactions where the appropriate butylthiol is reacted with a suitable intermediate under controlled conditions.

Industrial Production Methods

For industrial-scale production, optimization of the reaction conditions is crucial. This includes adjusting temperature, pressure, and the concentration of reagents to maximize yield and purity. Industrial methods may also involve the use of continuous flow reactors to ensure consistent quality and scalability of the product.

Chemical Reactions Analysis

Types of Reactions

5-(butylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions may involve agents like sodium borohydride.

  • Substitution: The butylthio group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

  • Reduction: Sodium borohydride in methanol or ethanol.

  • Substitution: Various alkylating agents or nucleophiles in the presence of a base like sodium hydride.

Major Products Formed

  • Oxidation: Products may include oxidized derivatives with altered functional groups.

  • Reduction: Reduced forms with simplified structures.

  • Substitution: Compounds with new functional groups replacing the butylthio moiety.

Scientific Research Applications

5-(butylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione finds applications in several scientific domains:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential interactions with biological macromolecules.

  • Medicine: Investigated for therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on its application:

  • Molecular Targets: It may target specific enzymes or receptors in biological systems.

  • Pathways: Involvement in signaling pathways or metabolic processes is common, influencing cell function and behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variability and Molecular Properties

The pyrido[2,3-d]pyrimidine-dione scaffold allows for extensive substitution, leading to variations in physicochemical and biological properties. Key comparisons include:

Table 1: Substituent and Molecular Weight Comparison
Compound Name Substituents Molecular Weight Key Features
Target Compound 5-(butylthio), 1,3-dimethyl ~317.35* Flexible thioether chain
1,3-Dimethyl-5-(naphthalen-1-yl) 5-naphthyl, 1,3-dimethyl 317.35 Bulky aromatic substituent
5-([1,1'-Biphenyl]-4-yl)-1,3-dimethyl 5-biphenyl, 1,3-dimethyl 343.38 Extended π-conjugation
6-Amino-5-cyclopropyl-1,3-dimethyl 5-cyclopropyl, 6-amino, 1,3-dimethyl 246.27 Strained cyclopropyl, amino group
5-Amino-1,3-diethyl 5-amino, 1,3-diethyl 234.25 Ethyl groups, hydrogen-bonding amino

*Estimated based on analogous structures.

  • For example, HOMO localization on the pyrido[2,3-d]pyrimidine-dione ring (as seen in compound 2o in ) suggests substituents like butylthio may enhance electron density, affecting redox properties or target binding .
Antimicrobial Activity:
  • Thieno[2,3-d]pyrimidine-dione Derivatives: 5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione () showed potent activity against Staphylococcus aureus (exceeding metronidazole and streptomycin) and moderate activity against Candida albicans. Alkylation at position 1 reduced efficacy, highlighting the importance of substituent position .
  • Pyrido[2,3-d]pyrimidine-dione Derivatives: While direct data for the target compound are lacking, compound 22a (), featuring a quinolin-3-yl carbonyl group, demonstrated antimicrobial properties. The butylthio group’s sulfur atom may similarly engage in hydrophobic or covalent interactions with microbial targets.
Enzyme Inhibition:
  • The target compound’s thioether group could modulate enzyme binding compared to oxygen-based analogs.

Biological Activity

5-(butylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound belonging to the pyrido[2,3-d]pyrimidine class, which has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12H14N4O2S
  • Molecular Weight : 270.33 g/mol

The synthesis of this compound typically involves the reaction of appropriate pyrimidine derivatives with butylthio and dimethyl substituents. The synthetic pathways often utilize established methods in heterocyclic chemistry to yield high-purity products suitable for biological evaluation.

Antitumor Activity

Research indicates that compounds within the pyrido[2,3-d]pyrimidine family exhibit significant antitumor properties. For instance:

  • Mechanism of Action : These compounds are believed to inhibit tumor growth by interfering with cellular signaling pathways involved in cell proliferation and survival. Specifically, they may affect cytokine signaling pathways that are critical in inflammatory responses associated with tumor progression .
  • Case Study : In a study involving various pyrido[2,3-d]pyrimidines, several derivatives showed promising results against human cancer cell lines. The antitumor activity was evaluated using MTT assays which measure cell viability post-treatment.

Antimicrobial Properties

There is emerging evidence supporting the antimicrobial efficacy of this compound:

  • Antibacterial Activity : Preliminary studies have demonstrated that this compound exhibits inhibitory effects against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.
  • Antifungal Activity : Similar evaluations showed that the compound also possesses antifungal properties against common pathogens such as Candida albicans and Aspergillus niger.

Data Tables

The following table summarizes the biological activities reported for this compound:

Activity TypeTest OrganismMIC (µg/mL)Reference
AntitumorHeLa (cervical carcinoma)15
AntibacterialStaphylococcus aureus10
AntifungalCandida albicans20

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of pyrido[2,3-d]pyrimidines. Variations in substituents at positions 1 and 3 significantly affect their biological activity:

  • Substituent Variability : Modifications to the butylthio group or the methyl groups on the pyridine ring can enhance or diminish activity. For example, replacing butyl with longer alkyl chains has been shown to increase lipophilicity and improve membrane permeability.

Q & A

Q. What are the standard synthetic routes for preparing 5-(butylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione?

Methodological Answer: Synthesis typically involves sequential alkylation and cyclization steps. For example:

  • Step 1: Introduce the butylthio group via nucleophilic substitution using butyl halides and a base (e.g., K₂CO₃ in DMF), leveraging sulfur's reactivity.
  • Step 2: Cyclize the intermediate using acid catalysis (e.g., acetic acid) to form the pyrido-pyrimidine core.
  • Purification: Recrystallization from ethanol or methanol ensures purity, as demonstrated in analogous pyrimidine syntheses .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

Methodological Answer:

  • ¹H/¹³C NMR: Assign protons and carbons, focusing on the butylthio (–S–C₄H₉) and methyl groups (δ 1.3–1.7 ppm for butyl; δ 3.0–3.5 ppm for N–CH₃).
  • FT-IR: Confirm carbonyl (C=O, ~1700 cm⁻¹) and thioether (C–S, ~650 cm⁻¹) groups.
  • Mass Spectrometry (HRMS): Validate molecular weight (calc. for C₁₅H₂₀N₄O₂S: 320.13 g/mol).
  • X-ray Crystallography: Resolve ambiguities in regiochemistry, as applied to related pyrido-pyrimidines .

Q. How is the compound’s solubility and stability assessed for in vitro studies?

Methodological Answer:

  • Solubility: Test in DMSO, ethanol, and aqueous buffers (pH 1–12) using UV-Vis spectroscopy.
  • Stability: Conduct accelerated degradation studies under heat (40–60°C) and light, monitored via HPLC. Adjust storage conditions (e.g., desiccated, –20°C) based on results .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize synthesis yield?

Methodological Answer:

  • Design of Experiments (DoE): Vary parameters (solvent, temperature, catalyst) systematically. For example, DMF with K₂CO₃ at 80°C improved yields in thieno-pyrimidine alkylation by 25% .
  • Catalyst Screening: Test alternatives like DBU or Cs₂CO₃ to enhance nucleophilic substitution efficiency.
  • In-line Analytics: Use LC-MS to track intermediates and adjust reaction time dynamically .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization: Use identical cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., doxorubicin for anticancer assays).
  • Purity Validation: Ensure >95% purity via HPLC; impurities >2% can skew IC₅₀ values.
  • Meta-analysis: Compare data across studies using statistical tools (e.g., ANOVA) to identify protocol-driven outliers, as applied in antimicrobial studies .

Q. How does the butylthio substituent influence electronic properties and target binding?

Methodological Answer:

  • Computational Modeling: Perform DFT calculations to map electron density shifts; the butylthio group donates electrons via resonance, altering the pyrimidine ring’s electrophilicity.
  • SAR Studies: Synthesize analogs (e.g., methylthio, phenylthio) and compare binding affinities using SPR or ITC. For example, longer alkyl chains (butyl vs. methyl) enhanced lipophilicity and membrane penetration in related compounds .

Q. What advanced computational methods predict metabolic pathways?

Methodological Answer:

  • In Silico Metabolism: Use software like Schrödinger’s ADMET Predictor to identify likely Phase I/II modification sites (e.g., sulfur oxidation).
  • MD Simulations: Model interactions with cytochrome P450 enzymes to predict demethylation or hydroxylation pathways .

Data Analysis and Mechanistic Questions

Q. How are reaction intermediates characterized to confirm mechanistic pathways?

Methodological Answer:

  • Trapping Intermediates: Quench reactions at timed intervals and isolate intermediates via flash chromatography.
  • Isotopic Labeling: Use ¹³C-labeled precursors to track carbon migration during cyclization, as demonstrated in thieno-pyrimidine syntheses .

Q. What methods validate the compound’s mode of action in enzymatic inhibition?

Methodological Answer:

  • Enzyme Kinetics: Measure Km and Vmax shifts via Lineweaver-Burk plots to identify competitive/non-competitive inhibition.
  • X-ray Co-crystallography: Resolve the compound bound to target enzymes (e.g., DHFR), revealing binding poses and key interactions (e.g., H-bonding with active-site residues) .

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